molecular formula C3H4N4O B3370809 1H-1,2,3-triazole-4-carboxamide CAS No. 53897-99-7

1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3370809
CAS No.: 53897-99-7
M. Wt: 112.09 g/mol
InChI Key: OSKSVLBJJXQUPI-UHFFFAOYSA-N
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Description

1H-1,2,3-triazole-4-carboxamide is a privileged chemical scaffold in medicinal chemistry, recognized for its diverse biological activities and significant utility in drug discovery research. This compound serves as a key precursor and core structure for the development of novel therapeutic agents across multiple disease areas. Researchers value this pharmacophore for its application in designing potent and selective enzyme inhibitors and receptor modulators. In the field of oncology, derivatives of this scaffold have demonstrated potent and selective cytotoxic activity, with specific compounds exhibiting nanomolar efficacy against human leukemic T-cell lines and remarkable anti-proliferative activity in the NCI60 cancer cell line panel . In infectious disease research, optimized analogs have been advanced as inhibitors of the bacterial SOS response, a promising strategy to disarm antibiotic resistance mechanisms and repress its acquisition . Furthermore, structural optimization of 1H-1,2,3-triazole-4-carboxamides has yielded some of the most potent known inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with identified compounds acting as low-nanomolar inverse agonists and pure antagonists . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-3(8)2-1-5-7-6-2/h1H,(H2,4,8)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKSVLBJJXQUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304401
Record name 2H-1,2,3-Triazole-4-carboxamide
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Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573714-81-5, 53897-99-7
Record name 2H-1,2,3-Triazole-4-carboxamide
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Record name 2H-1,2,3-Triazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-triazole-4-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxamide can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the use of sodium ascorbate and copper(I) iodide in a mixture of acetonitrile and water, which yields high purity and good yields .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis. This technique accelerates the reaction rate and enhances yield while maintaining product purity . The use of continuous flow reactors is also explored to optimize production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, triazole-4-carboxylic acids, and triazole-4-carboxamide derivatives .

Scientific Research Applications

1H-1,2,3-Triazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 1H-1,2,3-triazole-4-carboxamide derivatives is highly dependent on substituents at the triazole and carboxamide groups. Below is a comparative analysis of key analogs, supported by experimental

Structural and Functional Modifications

Key Research Findings

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., fluorine in 3o ) enhance binding affinity to hydrophobic enzyme pockets, as seen in Wnt/β-catenin inhibitors .
  • Bulky substituents (e.g., isopropyl in 3p ) improve metabolic stability but may reduce solubility .
  • Aromatic rings (e.g., naphthalen-2-yl in 3q ) enhance π-π stacking interactions, critical for anticancer activity .

Target-Specific Optimization :

  • Cheng et al. (2012) derivatives with carbamoylmethyl groups showed >10-fold selectivity for influenza nucleoprotein over host proteins, attributed to H-bond interactions with viral RNA .
  • RFM ’s difluorophenylmethyl group confers blood-brain barrier permeability, enabling CNS activity .

Synthetic Accessibility :

  • Click chemistry (azide-alkyne cycloaddition) is widely used for triazole synthesis, offering high yields (82–95%) and regioselectivity .
  • Carboxamide coupling via EDC/HOBt in DCM achieves >90% purity for most derivatives .

Challenges and Limitations

  • Solubility-Potency Trade-off : Hydrophobic substituents (e.g., cyclopropyl in Pokhodylo et al. (2020) derivatives) improve membrane permeability but limit aqueous solubility .
  • Off-Target Effects: Some analogs (e.g., LOHWIP) exhibit unintended inhibition of cytochrome P450 enzymes due to morpholino groups .
  • Resistance Mechanisms : Influenza A variants with mutations at NP residue Tyr289 show reduced susceptibility to triazole-carboxamide inhibitors .

Biological Activity

1H-1,2,3-triazole-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azides with alkynes through the "click chemistry" approach. This method is favored for its efficiency and the ability to produce compounds with high purity. Variations in the synthesis process can lead to different derivatives with enhanced biological properties.

Biological Activities

The biological activity of this compound derivatives has been extensively studied, revealing a range of pharmacological effects:

Anticancer Activity

Several studies have demonstrated the anticancer potential of various this compound derivatives:

  • Cytotoxicity : A derivative known as compound 7f exhibited significant cytotoxicity against lung cancer cells (A549), with an IC50 value of 2.04 µM, comparable to standard drugs like E7010 (IC50 = 2.15 µM). This compound induced apoptosis through cell cycle arrest at the G2/M phase and inhibited tubulin polymerization by binding to the colchicine site on β-tubulin .
  • Selective Activity : N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed selective cytotoxic activity against human leukemic T-cells at nanomolar concentrations. These compounds caused morphological changes indicative of apoptosis and DNA damage without direct DNA intercalation .

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against various pathogens:

  • Broad Spectrum : Compounds derived from 1H-1,2,3-triazole have shown effectiveness against bacterial strains and fungi. Their mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions .

Other Pharmacological Effects

In addition to anticancer and antimicrobial properties, triazole derivatives have been investigated for their anti-inflammatory and antiviral activities:

  • Inflammation Modulation : Some studies suggest that triazole derivatives can modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation .

Case Studies

Several case studies highlight the biological activity of specific triazole derivatives:

CompoundActivityTargetIC50 (µM)Mechanism
7fAnticancerA549 cells2.04Tubulin polymerization inhibition
N-(4-thiocyanatophenyl)-triazoleCytotoxicityJurkat T-cellsNanomolarApoptosis induction without DNA intercalation
Compound 13AntiproliferativeMV4-11 cells2.00Enzymatic inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-1,2,3-triazole-4-carboxamide derivatives in medicinal chemistry research?

  • Methodological Answer : Derivatives are typically synthesized via multi-step protocols:

  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Step 2 : Substituent introduction via condensation reactions (e.g., 4-fluoroaniline with 4-methylphenyl isocyanide) to generate carboxamide derivatives .
  • Step 3 : Functionalization at the 5-position (e.g., methylthio or amino groups) to modulate bioactivity .
    Example: Cheng et al. synthesized anti-influenza derivatives by coupling triazole intermediates with substituted phenylcarboxamides .

Q. How is structural characterization of these derivatives performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and regiochemistry (e.g., δ 10.37 ppm for amide protons in DMSO-d6_6) .
  • X-Ray Crystallography : Refinement with SHELXL for precise bond-length/angle measurements (e.g., resolving torsional angles in triazole-carboxamide hybrids) .
  • HRMS/HPLC : Validation of molecular weight (>99% purity thresholds) .

Q. What in vitro biological screening approaches are used for these compounds?

  • Methodological Answer :

  • Antiviral Assays : Cytopathic effect (CPE) reduction assays against influenza A (e.g., EC50_{50} values for nucleoprotein inhibitors) .
  • Enzyme Inhibition : IC50_{50} determination via fluorometric/colorimetric assays (e.g., COX-2 inhibition at 8.51 μM for PLA2-targeting derivatives) .
  • Cell Viability : MTT assays to assess cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How do researchers optimize substituents to enhance target specificity against viral nucleoproteins?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide substituent selection:

  • Position 1 : Aryl groups (e.g., 4-fluorophenyl) improve viral nucleoprotein binding via hydrophobic interactions .
  • Position 5 : Methylthio or amino groups enhance solubility and hydrogen-bonding with active sites .
  • Example : Derivatives with 4-methylphenyl carboxamide moieties showed 10-fold higher potency than unsubstituted analogs .

Q. How can discrepancies in bioactivity data across studies be addressed?

  • Methodological Answer : Contradictions arise from assay variability or substituent effects. Mitigation strategies include:

  • Standardized Assays : Replicate experiments under identical conditions (e.g., fixed cell lines, virus strains) .
  • Systematic SAR : Compare analogs with incremental substituent changes (e.g., methyl vs. ethyl at Position 5) .
  • In Silico Modeling : Molecular docking to predict binding affinities (e.g., AutoDock Vina for PLA2 inhibitors) .

Q. What is the role of computational methods in designing triazole-carboxamide inhibitors?

  • Methodological Answer :

  • Docking Studies : Predict binding modes (e.g., quinolin-2-yl derivatives in Wnt/β-catenin pathway inhibitors) .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
  • QSAR Models : Corrogate electronic (e.g., Hammett σ) and steric parameters with IC50_{50} values .

Q. How can contradictions between X-ray and NMR structural data be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray bond lengths (e.g., SHELXL-refined structures vs. 13C^{13}\text{C} chemical shifts) .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility missed in static crystal structures .
  • Hybrid Methods : Pair crystallography with DFT calculations to reconcile electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
1H-1,2,3-triazole-4-carboxamide

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